molecular formula C20H14BrN3O3 B3906153 2-(4-Bromophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide CAS No. 4508-17-2

2-(4-Bromophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B3906153
CAS No.: 4508-17-2
M. Wt: 424.2 g/mol
InChI Key: GHAYFVQLBXCCJD-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide is a complex organic compound that features a bromophenoxy group, a pyridinyl group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-bromophenol with an appropriate acylating agent to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with 2-(pyridin-4-yl)-1,3-benzoxazole in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.

    Coupling Reactions: The pyridinyl and benzoxazole moieties can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)phenol
  • 4-(4-Bromophenoxy)benzaldehyde
  • 4-(4-Bromophenyl)pyridine

Uniqueness

What sets 2-(4-Bromophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O3/c21-14-1-4-16(5-2-14)26-12-19(25)23-15-3-6-18-17(11-15)24-20(27-18)13-7-9-22-10-8-13/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAYFVQLBXCCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40410341
Record name 2-(4-Bromophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40410341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4508-17-2
Record name 2-(4-Bromophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40410341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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